molecular formula C22H28N2O B079213 alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile CAS No. 13326-38-0

alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile

Cat. No. B079213
CAS RN: 13326-38-0
M. Wt: 336.5 g/mol
InChI Key: MVEGEKZTQWXRNO-UHFFFAOYSA-N
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Description

Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile, also known as SKF 38393, is a synthetic compound that belongs to the class of dopamine receptor agonists. It was first synthesized in 1977 by a team of chemists at the pharmaceutical company Smith Kline & French Laboratories. Since then, SKF 38393 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism Of Action

The mechanism of action of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 involves its binding to the dopamine D1 receptor, which leads to the activation of intracellular signaling pathways that regulate the activity of various downstream effectors. This results in the modulation of various physiological processes, including the release of neurotransmitters, the regulation of ion channels, and the activation of gene expression.

Biochemical And Physiological Effects

Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of gene expression. It has been shown to enhance the release of dopamine and other neurotransmitters in various brain regions, including the striatum, prefrontal cortex, and hippocampus.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the precise modulation of this receptor without affecting other dopamine receptors. However, one of the limitations of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 is its relatively short half-life, which requires frequent dosing in order to maintain its effects.

Future Directions

There are several future directions for the research on alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393, including the development of more potent and selective agonists of the dopamine D1 receptor, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its effects on other physiological processes, such as immune function and metabolism. Additionally, the development of novel delivery methods, such as sustained-release formulations, may help to overcome the limitations of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393's short half-life.

Synthesis Methods

The synthesis of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 involves a multi-step process that starts with the reaction of 1-naphthaleneacetonitrile with isopropylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with 3-chloropropylmorpholine to yield alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393.

Scientific Research Applications

Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be a potent and selective agonist of the dopamine D1 receptor, which is involved in the regulation of various physiological processes, including movement, cognition, motivation, and reward.

properties

CAS RN

13326-38-0

Product Name

alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

5-morpholin-4-yl-2-naphthalen-1-yl-2-propan-2-ylpentanenitrile

InChI

InChI=1S/C22H28N2O/c1-18(2)22(17-23,11-6-12-24-13-15-25-16-14-24)21-10-5-8-19-7-3-4-9-20(19)21/h3-5,7-10,18H,6,11-16H2,1-2H3

InChI Key

MVEGEKZTQWXRNO-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C(CCCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32

synonyms

α-Isopropyl-α-(3-morpholinopropyl)-1-naphthaleneacetonitrile

Origin of Product

United States

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